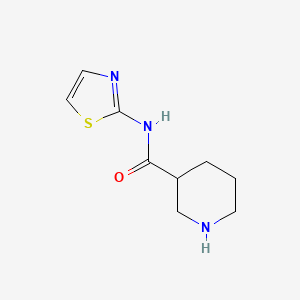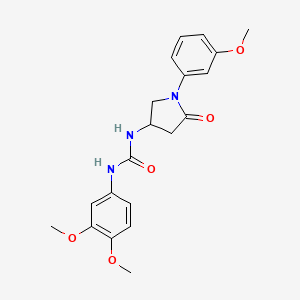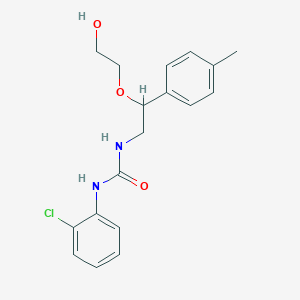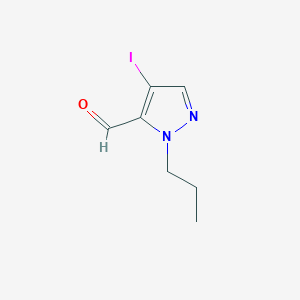
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-thiazol-2-yl)piperidine-3-carboxamide” is a biochemical used for proteomics research . It has a molecular weight of 211.28 and a molecular formula of C9H13N3OS .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a piperidine ring via a carboxamide group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“this compound” is predicted to have a melting point of 165.42°C, a boiling point of 399.00°C, a density of 1.3 g/cm3, and a refractive index of n20D 1.61 .Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
Compounds containing the thiazole and piperidine moieties, similar to "N-(1,3-thiazol-2-yl)piperidine-3-carboxamide," have been explored for their potential in treating infectious diseases. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of thiazole-piperidine hybrids as antituberculosis agents (Jeankumar et al., 2013).
Antiproliferative Agents
Research into the development of novel antiproliferative agents has also seen the incorporation of structures akin to "this compound." A study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed a new chemical class of tubulin inhibitors, indicating the utility of these compounds in cancer research due to their antiproliferative properties (Krasavin et al., 2014).
Antiobesity Effects
The cannabinoid CB1 receptor antagonist properties of compounds structurally related to "this compound" have been investigated for their potential antiobesity effects. For example, the cannabinoid CB1 receptor antagonist AM-251, which shares structural similarities, was studied for its effects on food intake and body weight in diet-induced obese mice, demonstrating potential therapeutic applications in obesity management (Hildebrandt et al., 2003).
Antipsychotic Agents
Heterocyclic analogues of certain compounds, including those with piperidine and thiazole rings, have been synthesized and evaluated for their potential as antipsychotic agents. These studies aim to discover new treatments for psychiatric disorders by exploring the pharmacological properties of novel compounds (Norman et al., 1996).
Synthesis and Drug Discovery
The chemical synthesis and optimization of compounds related to "this compound" contribute significantly to drug discovery efforts. For example, scalable and facile processes for the preparation of related compounds have been developed to support the investigation of novel therapeutic agents for various disorders, including central nervous system disorders (Wei et al., 2016).
Mecanismo De Acción
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit various biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound has a molecular weight of 211.28 , which is within the range generally considered favorable for oral bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(1,3-thiazol-2-yl)piperidine-3-carboxamide, it is recommended to store the compound at room temperature . .
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9/h4-5,7,10H,1-3,6H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAIYAJUDSEEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B2944534.png)
![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)


![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)
![4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2944548.png)
![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)




